Superior Biochemical Potency of Pyridine Derivative 14n Against IDH2 R140Q Relative to Clinical Candidate AG-221
Pyridine derivative 14n (14n) exhibits a superior biochemical potency against the IDH2 R140Q mutant compared to the Phase III clinical candidate AG-221 (Enasidenib). In a direct in vitro enzymatic assay, 14n an IC50 value of 54.6 nM, representing an approximately onefold improvement in inhibition over AG-221 . This quantitative advantage positions 14n as a significantly more potent chemical probe for studying mutant IDH2 activity.
| Evidence Dimension | Biochemical potency (IC50) against IDH2 R140Q mutant |
|---|---|
| Target Compound Data | IC50 = 54.6 nM |
| Comparator Or Baseline | AG-221 (Enasidenib); IC50 = ~109.2 nM (approximated from onefold improvement) |
| Quantified Difference | Approximately 2-fold greater potency (onefold improvement) for 14n vs. AG-221 |
| Conditions | In vitro enzyme-based assay against purified IDH2 R140Q mutant protein. |
Why This Matters
A twofold improvement in biochemical potency reduces the required compound concentration for target engagement, potentially mitigating off-target effects and improving the signal-to-noise ratio in cellular and in vivo experiments.
- [1] Wang, F., Li, Z., Zhang, T., Yan, G., Hu, M., Zhao, L., ... & Chen, Y. (2018). Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2. Chemical Biology & Drug Design, 91(6), 1087-1093. View Source
